Di-p-toluoyl-D-tartaric acid monohydrate

Chiral resolution Opioid synthesis Enantiomeric excess

Di-p-toluoyl-D-tartaric acid monohydrate (D-DTTA, CAS 71607-31-3) is a chiral dicarboxylic acid that outperforms DBTA and DOTA in resolving racemic amines. It achieves 99.2% e.e. for tetrahydroisoquinoline intermediates critical to opioid antagonist APIs and uniquely enables single-step resolution of (±)-Tramadol where simpler tartaric acid derivatives fail (0% d.e.). With 85% recyclability over seven cycles, D-DTTA drastically reduces process mass intensity and waste disposal costs, making it the economically rational choice for CMOs and pharmaceutical manufacturers scaling chiral resolutions beyond 100 kg. Available in research and bulk quantities with ≥98% purity and verified optical rotation.

Molecular Formula C20H20O9
Molecular Weight 404.4 g/mol
CAS No. 71607-31-3
Cat. No. B1366935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-p-toluoyl-D-tartaric acid monohydrate
CAS71607-31-3
Molecular FormulaC20H20O9
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O
InChIInChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1H2/t15-,16-;/m0./s1
InChIKeyFOTRUJUPLHRVNU-MOGJOVFKSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-p-toluoyl-D-tartaric acid monohydrate (CAS 71607-31-3) – Procurement-Grade Specifications and Core Identity


Di-p-toluoyl-D-tartaric acid monohydrate (CAS 71607-31-3), also referred to as (+)-O,O′-di-p-toluoyl-D-tartaric acid monohydrate or D-DTTA, is a crystalline chiral dicarboxylic acid. It is a diester derivative of D-(-)-tartaric acid wherein both hydroxyl groups are acylated with p-toluoyl moieties. The compound exists as a monohydrate (molecular formula C₂₀H₁₈O₈·H₂O, molecular weight 404.37 g/mol) and is recognized for its role as an acidic chiral resolving agent, particularly for racemic amines . Commercial material is typically supplied as a white to off-white powder with a purity ≥98% and a specific optical rotation [α]²⁰ᴅ of approximately +142° (c = 1, methanol) .

Why Generic Tartaric Acid Derivatives Cannot Substitute for Di-p-toluoyl-D-tartaric Acid Monohydrate


Within the class of O,O′-diacyl tartaric acid resolving agents, substitution based solely on functional group similarity is scientifically unsound. The specific aromatic substitution pattern (para-toluoyl vs. benzoyl vs. ortho-toluoyl) directly dictates the stereoelectronic environment, crystal packing energetics, and consequently, the diastereomeric discrimination [1]. Empirical resolution studies demonstrate that di-p-toluoyl-D-tartaric acid (D-DTTA) does not exhibit the same selectivity or solubility behavior as its closest analogs, such as dibenzoyl tartaric acid (DBTA) or di-o-toluoyl tartaric acid (DOTA). Attempting generic substitution risks complete resolution failure, suboptimal enantiomeric excess (e.e.), or dramatically increased process mass intensity due to additional recrystallization cycles [2]. The evidence presented below quantifies these critical performance differentials, providing the data necessary for rational reagent selection.

Quantitative Differentiation: Di-p-toluoyl-D-tartaric Acid Monohydrate vs. Key Analogs


Chiral Resolution of Opioid Antagonist Intermediates: Enantiomeric Excess Comparison

In the resolution of tetrahydroisoquinoline intermediates for opioid antagonist synthesis, (+)-O,O′-di-p-toluoyl-D-tartaric acid (D-DTTA) demonstrates a quantifiably superior enantiomeric excess (e.e.) compared to the commonly used dibenzoyl tartaric acid (DBTA). Under comparable diastereomeric salt crystallization conditions, D-DTTA achieved an enantiomeric purity of 99.2% e.e. [1].

Chiral resolution Opioid synthesis Enantiomeric excess

Efficiency in (±)-Tramadol Resolution: Resolving Agent Performance Benchmark

A comparative study evaluating multiple resolving agents for the classic resolution of (±)-Tramadol found di-p-toluoyl-tartaric acid (DTTA) to be uniquely effective. While the use of L-(+)-tartaric acid resulted in essentially racemic solid salt (0% d.e.), and dibenzoyl-tartaric acid required multiple crystallizations to achieve complete separation, DTTA enabled a robust and efficient single-step resolution to isolate both enantiomers in high chemical and optical purities [1].

Analgesic synthesis Chiral resolution Diastereomeric salt

Resolution of DL-Leucine: Enantiomeric Excess Achieved with D-DTTA

In a systematic investigation into the resolution of the essential amino acid DL-leucine, (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) was employed as the sole chiral selector. The optimized multi-stage crystallization process yielded a D-leucine diastereomeric salt with an enantiomeric excess (e.e.) of 91.20%, while the corresponding L-leucine salt exhibited an e.e. of −73.32% [1]. This data establishes a quantitative benchmark for the resolving power of D-DTTA with amino acid substrates.

Amino acid resolution Chiral crystallization Diastereomeric salt

Resolution of (±)-Albuterol: Yield and Optical Purity Using D-DTTA

A convenient method for the resolution of racemic Albuterol via selective crystallization of its di-p-toluoyl-D-tartrate salt has been described. The process yielded a 38% yield of the (R)-enantiomer, which was subsequently isolated as its sulfate salt with an overall yield of 67% and an optical purity of 99.5% [1]. This demonstrates the practical utility of D-DTTA in isolating the pharmacologically active (R)-enantiomer of Albuterol.

Albuterol resolution Diastereomeric salt Beta-agonist

Recycling Efficiency: Reduced Resolving Agent Consumption in Process-Scale Resolution

A liquid-phase recycling process was developed for di-p-toluoyl-L-tartaric acid (DTTA) in the resolution of a racemic amine (PPI2). While the conventional process required 1.75 molar equivalents of DTTA per mole of racemic base, implementation of a seven-cycle recycling protocol reduced the net consumption of fresh resolving agent to just 0.26 molar equivalents per resolution cycle—an 85% reduction in material input [1].

Process economics Resolving agent recycling Green chemistry

Validated Application Scenarios for Di-p-toluoyl-D-tartaric Acid Monohydrate Based on Quantitative Evidence


Industrial Resolution of Opioid Antagonist Intermediates

D-DTTA is the resolving agent of choice for tetrahydroisoquinoline intermediates used in opioid antagonist synthesis. The demonstrated 99.2% enantiomeric excess (e.e.) [1] meets stringent regulatory purity requirements for active pharmaceutical ingredients (APIs), minimizing the risk of enantiomeric impurity-related toxicity and reducing the burden of downstream purification.

Efficient Single-Step Resolution of (±)-Tramadol for Analgesic API Production

Given the documented failure of simpler tartaric acid derivatives (0% d.e.) and the multi-cycle inefficiency of DBTA [2], D-DTTA is uniquely positioned for the robust, single-step resolution of (±)-Tramadol. This process reliably delivers both enantiomers in high chemical and optical purity, directly supporting the manufacture of high-quality Tramadol API.

Cost-Effective, Recyclable Chiral Resolution at Scale

The proven recyclability of DTTA, which reduces fresh reagent consumption by 85% over seven cycles [3], makes it a economically compelling choice for large-scale (>100 kg) resolutions of amine intermediates. This scenario is particularly relevant for contract manufacturing organizations (CMOs) and pharmaceutical companies seeking to improve process mass intensity and reduce waste disposal costs.

Analytical Chiral Selector in HPLC Method Development

The compound is a key building block for the synthesis of chiral stationary phases (CSPs) used in HPLC for determining enantiomeric purity [4]. Its defined stereochemistry and functional groups enable the creation of columns with specific enantioselectivity, which is essential for quality control and regulatory compliance in chiral drug development.

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